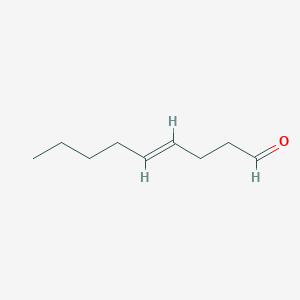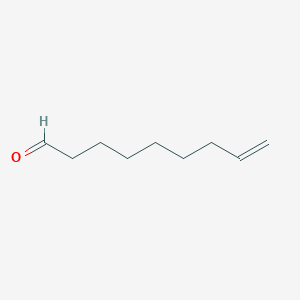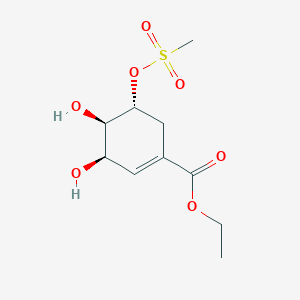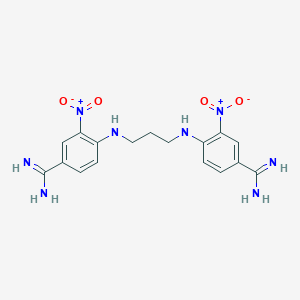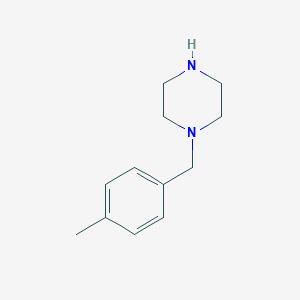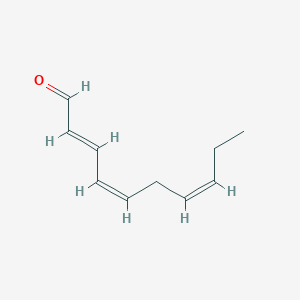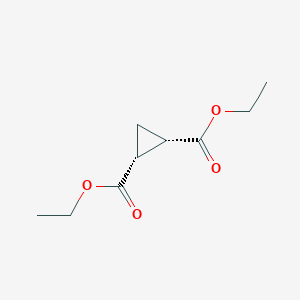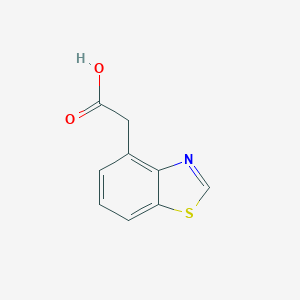
4-Benzothiazoleacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzothiazoleacetic acid is not directly mentioned in the provided papers. However, the papers discuss various derivatives of 2-(4-aminophenyl)benzothiazoles, which are closely related compounds. These derivatives have been synthesized and evaluated for their antitumor activities, particularly against breast cancer cell lines both in vitro and in vivo .
Synthesis Analysis
The synthesis of 2-(4-aminophenyl)benzothiazoles and their derivatives involves high-yielding routes, including the Jacobsen cyclization of precursor thiobenzanilides . Modifications to this process have allowed the synthesis of fluorinated derivatives with potent cytotoxic activities . Additionally, prodrugs of these compounds have been synthesized to improve water solubility and bioavailability for parenteral administration . The synthesis of related benzothiazole structures has also been achieved through reactions involving 2-aminobenzothiazoles with alkynoic acid and oxidative decarboxylative arylation with phenylacetic acids .
Molecular Structure Analysis
The molecular structure of 2-(4-aminophenyl)benzothiazoles is characterized by the presence of a benzothiazole moiety and an amino group on the phenyl ring. The structure-activity relationship studies have shown that the activity of these compounds follows the heterocyclic sequence benzothiazole > benzoxazole >> benzimidazole . The introduction of various substituents on the phenyl ring, such as methyl, bromo, iodo, and chloro groups, has been found to enhance potency and extend activity to other cell lines .
Chemical Reactions Analysis
The chemical reactivity of 2-(4-aminophenyl)benzothiazoles includes their ability to undergo metabolic transformations, such as N-acetylation and oxidation . These metabolic processes are crucial for their selective antitumor activity, as they may lead to the formation of active metabolites . The prodrugs of these compounds are designed to degrade to the free base in vivo, ensuring the release of the active drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-aminophenyl)benzothiazoles are influenced by their lipophilicity, which presents challenges for drug formulation. To address this, water-soluble prodrugs have been synthesized . These prodrugs exhibit good water solubility and stability at ambient temperature, and they can revert to their parent amine in vivo . The introduction of fluorine atoms has been used to prevent metabolic inactivation and maintain the antitumor properties of these molecules .
Relevant Case Studies
Several case studies have been conducted to evaluate the antitumor activities of these benzothiazole derivatives. For instance, compound 9a showed potent growth inhibition against estrogen receptor-positive and negative mammary carcinoma models in nude mice . Another study focused on compound 10h, which is undergoing pharmaceutical and preclinical development due to its potent broad-spectrum activity in the NCI cell panel . Additionally, compounds 10 and 16 were identified as having considerable anticancer activity against certain cancer cell lines .
Aplicaciones Científicas De Investigación
Antitumor Applications
4-Benzothiazoleacetic acid derivatives have demonstrated significant antitumor properties, with novel 2-(4-aminophenyl)benzothiazoles exhibiting selective, potent antitumor activity in both in vitro and in vivo studies. These compounds induce and are biotransformed by cytochrome P 450 1A1 to active metabolites, with amino acid conjugation used to enhance drug solubility and bioavailability. Notably, the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown promising results in retarding the growth of breast and ovarian xenograft tumors, indicating its potential suitability for clinical evaluation due to manageable toxic side effects (Bradshaw et al., 2002).
Magnetic Resonance Imaging (MRI) Contrast Agents
Research into the development of specific MRI contrast agents has led to the synthesis of compounds like {4-[(4-benzothiazol-2-yl-phenylcarbamoyl)-methyl]-7,10-bis-carboxymethyl-1,4,7,10-tetraazacyclododec-1-yl} acetic acid (DO3A-BT). This Gd-based MR contrast agent, designed to bind to regions in the brain, exhibits higher relaxivity and stability compared to traditional agents, with promising in vivo biodistribution results suggesting its utility in brain imaging applications (Saini et al., 2013).
Fluorescent Probes for Biological Applications
A novel benzothiazole-based fluorescent probe for cysteine detection, employing benzothiazole and chloroacetate groups, has been developed. This probe showcases high selectivity and sensitivity for cysteine over other amino acids, demonstrating its applicability in bioimaging intracellular cysteine in living cells and on paper test strips for convenient detection (Yu et al., 2018).
Immunomodulatory Activities
The synthetic derivatives of benzothiazoles have been explored for their immunomodulatory activities, showing potential in immune system disorders. Certain benzothiazole analogs have displayed potent inhibitory activity on peripheral blood mononuclear cells and cytokine production, offering insights into their mechanism of action through in vitro and in silico studies (Khan et al., 2016).
Synthesis and Green Chemistry
Recent advances in the synthesis of benzothiazole compounds emphasize green chemistry approaches. These methods involve the condensation of 2-aminobenzenethiol with various substrates or the cyclization of thioamide, highlighting the importance of developing environmentally friendly synthetic processes for benzothiazole derivatives due to their significant biological activities (Gao et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)10-5-13-7/h1-3,5H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQGYEOIXUKLKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632703 |
Source


|
| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzothiazoleacetic acid | |
CAS RN |
208117-17-3 |
Source


|
| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

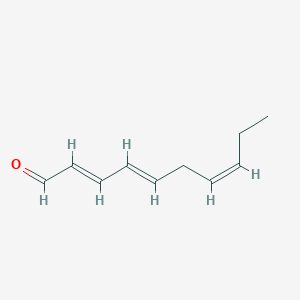
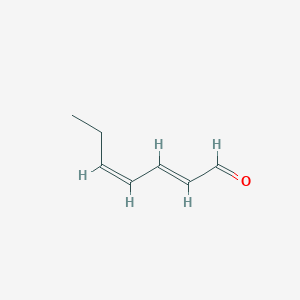
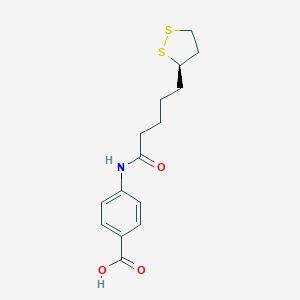
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
